NADH Over NADPH: 150-Fold Cofactor Discrimination by Glutathione Amide Reductase (GAR)
Glutathione amide reductase (GAR; EC 1.8.1.16) displays a profound preference for NADH over NADPH, in stark contrast to canonical glutathione reductase (GR) which is strictly NADPH-dependent. In direct kinetic measurements using recombinantly expressed and purified GAR from Marichromatium gracile, the Michaelis constant (Km) for NADH was determined to be 13.2 µM, whereas the Km for NADPH was 1.98 mM—a 150-fold difference in affinity [1]. This discrimination is not observed in human or Escherichia coli glutathione reductase, which utilize NADPH with Km values in the low micromolar range and cannot functionally substitute for GAR in the glutathione amide redox cycle [1]. The cofactor switch is structurally underpinned by three critical residue substitutions in the NAD(P)H-binding pocket: Arg-218, His-219, and Arg-224 of human GR (which interact with the 2'-phosphate of NADPH) are replaced by Leu-197, Glu-198, and Phe-203 in GAR, eliminating the positive charge cluster required for NADPH recognition [1]. This engineering of cofactor preference enables glutathione amide-dependent redox cycling to operate on the NADH/NAD⁺ pool, which is metabolically and compartmentally distinct from the NADPH/NADP⁺ pool used by canonical glutathione systems.
| Evidence Dimension | Enzyme cofactor affinity (Km) for glutathione amide reductase (GAR) |
|---|---|
| Target Compound Data | Km (NADH) = 13.2 µM |
| Comparator Or Baseline | Km (NADPH) = 1,980 µM (1.98 mM) for the same enzyme; canonical glutathione reductase (human GR) uses NADPH with Km ≈ 5–10 µM |
| Quantified Difference | 150-fold lower Km for NADH vs. NADPH in GAR; GAR cannot functionally use NADPH at physiological concentrations, whereas GR cannot use NADH |
| Conditions | Recombinant GAR purified from E. coli expression system; kinetic assays at pH 7.5, 25°C; substrate concentrations varied from 5 µM to 2 mM [Vergauwen et al., 2001] |
Why This Matters
This cofactor orthogonality means glutathione amide-based redox assays or biosensors can be operated independently of cellular NADPH fluctuations, enabling clean experimental dissection of NADH-coupled thiol redox chemistry without cross-talk from the dominant GSH/GR/NADPH system.
- [1] Vergauwen B, Pauwels F, Jacquemotte F, Meyer TE, Cusanovich MA, Bartsch RG, Van Beeumen JJ. Characterization of glutathione amide reductase from Chromatium gracile. Identification of a novel thiol peroxidase (Prx/Grx) fueled by glutathione amide redox cycling. J Biol Chem. 2001;276(24):20890-20897. PMID: 11399772. View Source
